

# XtalFluor-E: A Comprehensive Technical Guide to Diethylaminodifluorosulfonium Tetrafluoroborate

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## Compound of Interest

Compound Name: XtalFluor-E

Cat. No.: B1451015

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**XtalFluor-E**, chemically known as diethylaminodifluorosulfonium tetrafluoroborate, is a significant deoxofluorinating agent in modern organic synthesis.[1][2][3] This white, crystalline solid offers a safer and more stable alternative to traditional fluorinating reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor®.[2][3][4][5][6] Its ease of handling, enhanced thermal stability, and high selectivity make it a valuable tool in the synthesis of fluorinated molecules for the pharmaceutical, agrochemical, and materials science industries.[1][4]

## Chemical Properties and Structure

**XtalFluor-E** is an organosulfur compound with the molecular formula  $C_4H_{10}BF_6NS$ . [2][7] It is composed of a diethylaminodifluorosulfonium cation ( $[Et_2NSF_2]^+$ ) and a tetrafluoroborate anion ( $BF_4^-$ ). [2] This ionic structure contributes to its crystalline nature and stability. The key to its reactivity lies in the highly polarized nitrogen-sulfur bond. [2]

Table 1: Physicochemical Properties of **XtalFluor-E**

Property	Value
Molecular Formula	C <sub>4</sub> H <sub>10</sub> BF <sub>6</sub> NS[1][7]
Molecular Weight	229.00 g/mol [7]
Appearance	White solid[1]
Melting Point	84-87 °C[2][7]
Solubility	Soluble in organic solvents, insoluble in water[1]
Storage Conditions	2-8 °C[7]

## Enhanced Safety and Thermal Stability

A significant advantage of **XtalFluor-E** over traditional deoxofluorinating agents is its superior thermal stability.[2][5][6] Differential Scanning Calorimetry (DSC) and Accelerated Rate Calorimetry (ARC) studies have demonstrated that **XtalFluor-E** has a higher decomposition temperature and lower exothermic heat release compared to DAST and Deoxo-Fluor®.[2][6][8] This enhanced stability provides a wider operational window and a greater margin of safety, particularly for large-scale applications.[2][5]

Unlike DAST and Deoxo-Fluor®, **XtalFluor-E** does not generate corrosive hydrogen fluoride (HF) under anhydrous conditions, allowing for its use in standard borosilicate glassware.[3][4][5]

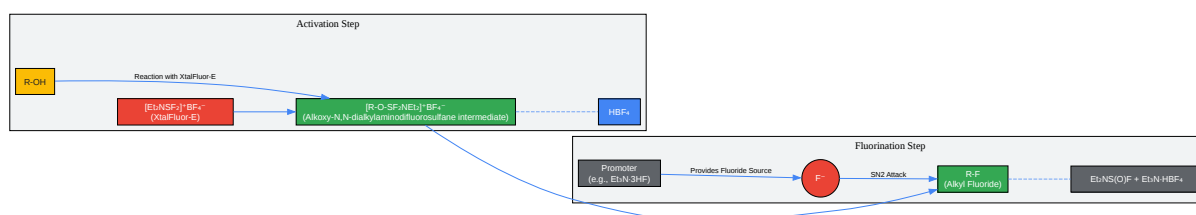
Table 2: Thermal Stability Data Comparison

Reagent	Onset of Decomposition (ARC)	Decomposition Temperature (DSC, Tmax)	Heat of Decomposition (DSC)	Max. Rate of Temperature Rise (ARC)	Max. Rate of Pressure Rise (ARC)
XtalFluor-E	119 °C[4][6]	205 °C[2][8]	-1260 J/g[2][8]	310 °C/min[4][8]	357 psi/min[4]
DAST	~60 °C[6]	155 °C[8]	-1641 J/g[8]	711 °C/min[4][8]	855 psi/min[4]
Deoxo-Fluor®	~60 °C[6]	158 °C[8]	-1031 J/g[8]	505 °C/min[4][8]	788 psi/min[4]

## Mechanism of Action and Reactivity

**XtalFluor-E** functions by activating hydroxyl and carbonyl groups for nucleophilic substitution with fluoride.[2] The reaction is believed to proceed through the formation of a reactive alkoxy-N,N-dialkylaminodifluorosulfane intermediate.[9][10][11] However, a key mechanistic feature of **XtalFluor-E** is that it does not release a fluoride ion concomitantly with the activation of the carbon-oxygen bond.[5] This "fluoride-starved" nature of the reaction mixture necessitates the use of an external fluoride source or a promoter to facilitate the final nucleophilic attack and complete the fluorination.[4][9][10][11]

Commonly used promoters include triethylamine trihydrofluoride (Et<sub>3</sub>N·3HF), triethylamine dihydrofluoride (Et<sub>3</sub>N·2HF), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[3][4][12] The choice of promoter can significantly influence the reaction's selectivity and yield.[4]



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Caption: Proposed mechanism of deoxofluorination using **XtalFluor-E**.

## Applications in Organic Synthesis

**XtalFluor-E** is a versatile reagent for a variety of deoxofluorination reactions.<sup>[12]</sup> Its applications include:

- Conversion of alcohols to alkyl fluorides: This is a primary application where **XtalFluor-E** often provides higher yields and selectivity with fewer elimination byproducts compared to DAST and Deoxo-Fluor®.<sup>[3][4][12]</sup>
- Conversion of aldehydes and ketones to geminal-difluorides: **XtalFluor-E**, in the presence of a promoter, is effective for this transformation.<sup>[3][12][13]</sup>
- Conversion of carboxylic acids to acyl fluorides.<sup>[12]</sup>
- Other transformations: **XtalFluor-E** has also been employed in reactions such as dehydration, cyclodehydration, ring expansion, and formylation.<sup>[2]</sup>

The enhanced selectivity of **XtalFluor-E** is a notable advantage, leading to cleaner reactions and simpler purification processes.[\[4\]](#)[\[9\]](#)

Table 3: Selectivity in Deoxofluorination Reactions

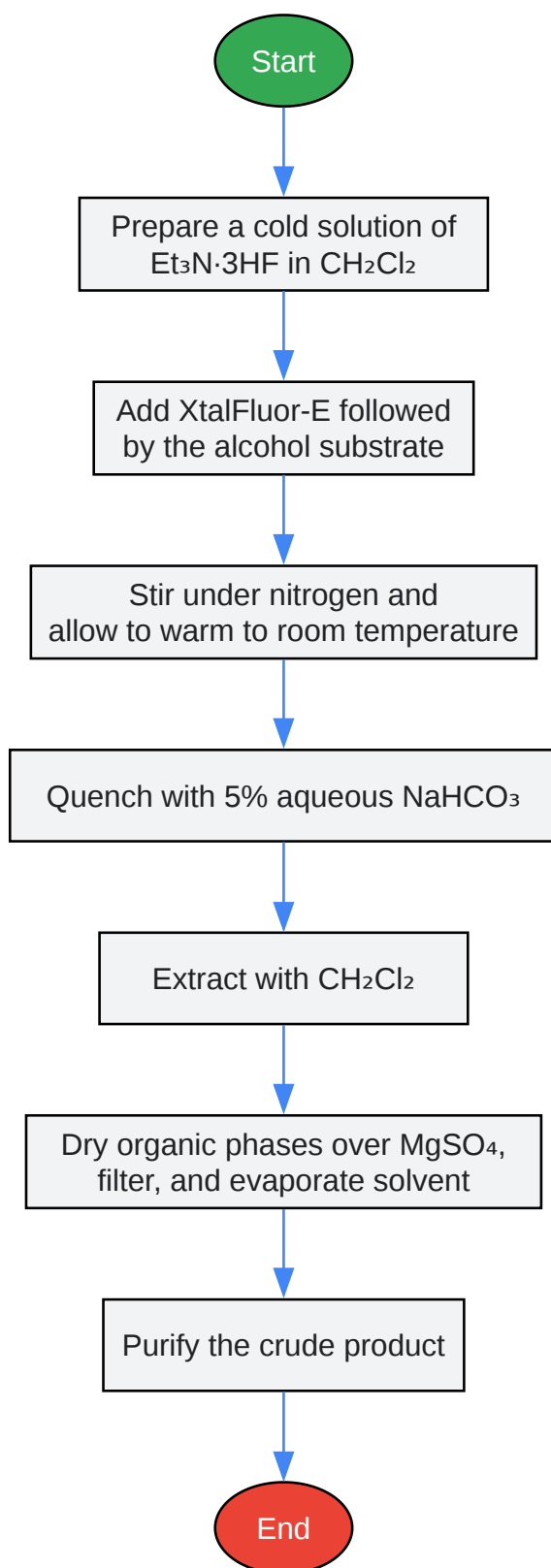
Substrate	Reagent	Promoter/Conditions	Product Ratio (Fluorination:E limination)	Reference
4-(Boc-amino)cyclohexanone	XtalFluor-E	Et <sub>3</sub> N·3HF, refluxing DCE	5.1:1	<a href="#">[4]</a>
4-(Boc-amino)cyclohexanone	XtalFluor-E	Et <sub>3</sub> N·2HF	1.8:1	<a href="#">[4]</a>
Ethyl 4-oxocyclohexanecarboxylate	XtalFluor-E	-	13:1	<a href="#">[4]</a>
Ethyl 4-oxocyclohexanecarboxylate	DAST	-	1:1	<a href="#">[4]</a>
4-tert-butylcyclohexanone	XtalFluor-E	Et <sub>3</sub> N·2HF	62:1 (gem-difluoride:vinyl fluoride)	<a href="#">[8]</a>
4-tert-butylcyclohexanone	Deoxo-Fluor®	-	5:1	<a href="#">[8]</a>
4-tert-butylcyclohexanone	DAST	-	2:1	<a href="#">[8]</a>

## Experimental Protocols

The following are general procedures for the deoxofluorination of alcohols and carbonyls using **XtalFluor-E**. Researchers should optimize these conditions for their specific substrates.

## Deoxofluorination of Alcohols

This protocol describes a general method for the fluorination of an alcohol using **XtalFluor-E** with triethylamine trihydrofluoride as a promoter.



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Caption: General workflow for the deoxofluorination of an alcohol.

## Detailed Protocol:

- To a cold (0 °C) solution of triethylamine trihydrofluoride (2.0 mmol) in dichloromethane (3.0 mL), add **XtalFluor-E** (1.5 mmol).
- Add the alcohol substrate (1.0 mmol) to the mixture.
- Stir the reaction mixture under a nitrogen atmosphere for 30 minutes, then allow it to warm to room temperature.
- Upon reaction completion (monitored by TLC or LC-MS), quench the reaction by adding a 5% aqueous sodium bicarbonate solution.
- Stir the mixture for 15 minutes, then extract the aqueous layer twice with dichloromethane.
- Combine the organic phases, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by standard methods (e.g., column chromatography).[\[6\]](#)

## Deoxofluorination of Carbonyl Compounds

This protocol outlines a general procedure for the geminal-difluorination of a carbonyl compound.

## Detailed Protocol:

- To a solution of triethylamine trihydrofluoride (1.0 mmol) in 1,2-dichloroethane (2.0 mL), add **XtalFluor-E** (1.5 mmol).
- Add the carbonyl substrate (1.0 mmol) to the mixture.
- Heat the reaction mixture to reflux and monitor for completion.
- After completion, cool the reaction to room temperature and quench with a 5% aqueous sodium bicarbonate solution.
- Stir for 15 minutes, then extract twice with dichloromethane.



- Combine the organic phases, dry over magnesium sulfate, filter, and evaporate the solvent.
- Purify the resulting crude material using standard purification techniques.[6]

A recent development describes the deoxofluorination of aromatic aldehydes with **XtalFluor-E** at room temperature without any added solvent, offering a more concentrated and efficient process.[14]

## Conclusion

**XtalFluor-E** (diethylaminodifluorosulfonium tetrafluoroborate) has emerged as a superior deoxofluorinating agent, offering significant advantages in terms of safety, stability, and selectivity over traditional reagents. Its crystalline nature and ease of handling, coupled with its efficacy in a broad range of fluorination reactions, make it an indispensable tool for chemists in both academic and industrial research, particularly in the development of novel fluorinated compounds for pharmaceutical and agrochemical applications.

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